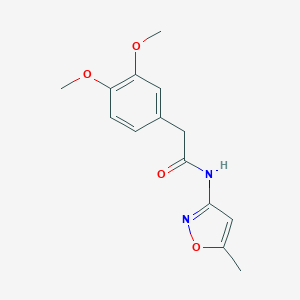
N-benzyl-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-methylbenzamide, also known as N-benzyl-m-toluamide (BMT), is a chemical compound commonly used in various fields, including insect repellents, fragrances, and personal care products. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. BMT has gained significant attention in scientific research due to its unique properties, including its ability to repel insects and its potential for use in drug development.
Wirkmechanismus
BMT works by blocking the olfactory receptors in insects, making it difficult for them to detect the presence of their hosts. This property is due to the structure of BMT, which is similar to that of the neurotransmitter acetylcholine. BMT binds to the olfactory receptors in insects, preventing acetylcholine from binding and thus blocking the insects' sense of smell.
Biochemical and Physiological Effects
BMT has been found to have minimal toxicity in humans and animals. Ingestion or inhalation of BMT can cause irritation to the eyes, skin, and respiratory tract. However, these effects are typically mild and short-lived.
Vorteile Und Einschränkungen Für Laborexperimente
BMT has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a long shelf life. However, BMT has limitations in terms of its solubility and stability. It is insoluble in water, making it difficult to use in aqueous solutions. Additionally, BMT is sensitive to light and heat, which can cause it to degrade over time.
Zukünftige Richtungen
There are several potential future directions for research on BMT. One area of interest is the development of new insect repellent products using BMT. Researchers are also exploring the potential use of BMT in drug development, particularly for the treatment of inflammatory conditions. Additionally, there is ongoing research on the mechanism of action of BMT and its potential applications in other fields, such as agriculture and food science.
Conclusion
In conclusion, N-benzyl-3-methylbenzamide (BMT) is a versatile chemical compound with a wide range of applications in various fields. Its unique properties, including its insect repellent and anti-inflammatory properties, have made it a popular subject of scientific research. While there are limitations to its use in lab experiments, BMT has several advantages and potential future directions for research.
Synthesemethoden
The synthesis of BMT involves the reaction of benzyl chloride with 3-methylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction results in the formation of BMT and sodium chloride as a byproduct. The reaction is typically carried out in a solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
BMT has been extensively studied for its insect repellent properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. BMT works by blocking the insects' sense of smell, making it difficult for them to locate their hosts. This property has made BMT a popular ingredient in insect repellent products.
In addition to its insect repellent properties, BMT has also been studied for its potential use in drug development. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Eigenschaften
Produktname |
N-benzyl-3-methylbenzamide |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
N-benzyl-3-methylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-12-6-5-9-14(10-12)15(17)16-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) |
InChI-Schlüssel |
KNQRVGSKGZJGQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)



